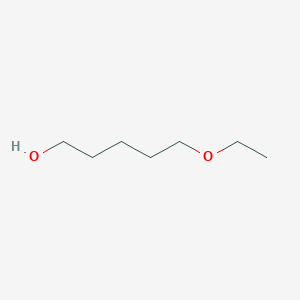

5-Ethoxypentan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

10215-35-7 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

5-ethoxypentan-1-ol |

InChI |

InChI=1S/C7H16O2/c1-2-9-7-5-3-4-6-8/h8H,2-7H2,1H3 |

InChI Key |

OZZBSXNMZWVYQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Ethoxypentan-1-ol from 1,5-Pentanediol: A Technical Guide to Regioselective Mono-O-Alkylation

As a Senior Application Scientist, I frequently encounter the synthetic challenge of desymmetrizing aliphatic diols. 5-Ethoxypentan-1-ol is a critical amphiphilic building block, utilized extensively in the study of intermolecular hydrogen bonding, membrane mimicry, and as a versatile intermediate in pharmaceutical synthesis[1].

The primary synthetic hurdle lies in the chemical equivalence of the two terminal hydroxyl groups of 1,5-pentanediol. Standard Williamson ether synthesis conditions inherently produce a statistical mixture of unreacted diol, the desired mono-ether, and the dialkylated byproduct[2]. To achieve high-fidelity mono-O-alkylation, we must manipulate the reaction kinetics or employ transient symmetry-breaking strategies.

This whitepaper details the causality behind two field-proven methodologies for synthesizing this compound: a scalable Phase-Transfer Catalysis (PTC) route and a high-fidelity Monoprotection sequence.

Mechanistic Rationale & Strategy Selection

When treating a symmetrical diol with a base and an alkylating agent (like ethyl bromide), the first alkylation forms the mono-ether. However, the remaining hydroxyl group on the mono-ether is often just as reactive—if not slightly more reactive due to increased lipophilicity—as the hydroxyls on the starting diol.

To circumvent the formation of 1,5-diethoxypentane, we deploy two distinct strategies:

-

Pathway A: Direct Monoalkylation via Phase-Transfer Catalysis (PTC). This approach leverages a biphasic system (aqueous NaOH and an organic solvent) combined with a statistical excess of the starting diol. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), facilitates the transfer of the hydroxide ion into the organic phase. This maintains a low, controlled concentration of the reactive alkoxide, which, combined with the excess diol, kinetically suppresses over-alkylation[3].

-

Pathway B: The Monoprotection-Alkylation-Deprotection Sequence. For applications requiring absolute regiocontrol without the need for rigorous fractional distillation, a three-step sequence is superior. The diol is statistically monoprotected using a sterically demanding group (e.g., tert-butyldimethylsilyl, TBS). The steric bulk of the TBS group naturally suppresses diprotection. The remaining free hydroxyl is then ethylated, followed by quantitative deprotection.

Fig 1. Synthetic pathways for this compound via direct PTC and protection-based routes.

Quantitative Data & Reagent Profiles

The success of these protocols relies heavily on precise stoichiometry. Table 1 summarizes the physicochemical properties and molar equivalents required to drive the reaction toward the mono-alkylated product while minimizing waste.

Table 1: Reagent Stoichiometry and Physicochemical Properties

| Component | Role | MW ( g/mol ) | Density (g/cm³) | Equivalents (Path A) | Equivalents (Path B) |

| 1,5-Pentanediol | Starting Material | 104.15 | 0.994 | 3.0 - 5.0 | 1.0 |

| Ethyl Bromide | Alkylating Agent | 108.97 | 1.460 | 1.0 | 1.2 (Step 2) |

| NaOH (50% aq) | Base (Biphasic) | 40.00 | 1.515 | 2.5 | N/A |

| TBAHS | Phase-Transfer Cat. | 339.53 | N/A | 0.05 | N/A |

| TBS-Cl | Protecting Group | 150.73 | 0.870 | N/A | 0.9 (Step 1) |

| NaH (60% in oil) | Base (Anhydrous) | 24.00 | N/A | N/A | 1.5 (Step 2) |

| This compound | Target Product | 132.20 | ~0.900 | Yield: ~60-70% | Yield: ~85% (Overall) |

Step-by-Step Experimental Methodologies

A robust chemical protocol must be a self-validating system. The following methodologies incorporate In-Process Quality Control (IPQC) checkpoints to ensure causality between the experimental action and the chemical outcome.

Protocol A: Direct Mono-O-Ethylation via Biphasic PTC

This protocol is optimized for scalability and utilizes the principles of [3].

-

System Initialization: In a 500 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,5-pentanediol (300 mmol, 31.2 g) and tetrabutylammonium hydrogen sulfate (TBAHS) (5 mmol, 1.7 g).

-

Biphasic Interface Creation: Add 50 mL of a 50% (w/w) aqueous sodium hydroxide solution. Causality Note: The high concentration of NaOH is required to drive the equilibrium toward the alkoxide formation at the aqueous-organic interface.

-

Alkylation: Introduce 100 mL of toluene to create the organic phase. Heat the vigorously stirring mixture to 65 °C. Slowly add ethyl bromide (100 mmol, 10.9 g) dropwise over 1 hour. Causality Note: Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area, allowing the TBAHS to shuttle the hydroxide effectively.

-

Reaction Maturation & IPQC: Stir at 65 °C for 16 hours.

-

Self-Validation (TLC): Elute an aliquot in Ethyl Acetate/Hexanes (1:1). You should observe unreacted diol (baseline,

), the desired mono-ether (

-

-

Workup & Isolation: Cool to room temperature. Separate the organic layer and extract the aqueous layer with toluene (

mL). Combine the organic layers, wash with brine, and dry over anhydrous -

Purification: Concentrate under reduced pressure. The large excess of 1,5-pentanediol is recovered via vacuum distillation (bp 242 °C at 760 mmHg). The target this compound distills at a significantly lower temperature, yielding a colorless oil.

Protocol B: The Monoprotection Route (High-Fidelity)

When chromatographic purification is preferred over distillation, or when absolute prevention of dialkylation is required, this three-step sequence is utilized.

Step 1: Statistical Monosilylation

-

Dissolve 1,5-pentanediol (100 mmol) and imidazole (110 mmol) in 150 mL of anhydrous dichloromethane (DCM) at 0 °C.

-

Add TBS-Cl (90 mmol) portion-wise. Causality Note: Using a substoichiometric amount of the bulky TBS-Cl ensures that the unreacted diol remains the major byproduct, which is easily separated from the highly lipophilic mono-protected product.

-

Stir for 4 hours, quench with water, extract with DCM, and purify via silica gel chromatography to isolate 5-(TBS-oxy)pentan-1-ol.

Step 2: Williamson Etherification

-

In a flame-dried flask under inert atmosphere, suspend Sodium Hydride (60% dispersion, 15 mmol) in anhydrous THF (50 mL) at 0 °C.

-

Dropwise add 5-(TBS-oxy)pentan-1-ol (10 mmol) dissolved in 10 mL THF. Stir for 30 minutes to ensure complete alkoxide generation (indicated by the cessation of

gas evolution). -

Add ethyl bromide (12 mmol) and heat to reflux for 12 hours. Quench carefully with saturated

, extract with diethyl ether, and concentrate to yield 1-ethoxy-5-(TBS-oxy)pentane.

Step 3: Deprotection

-

Dissolve the intermediate in THF (30 mL) and add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 12 mL).

-

Stir at room temperature for 2 hours. The highly fluorophilic silicon atom is rapidly cleaved, releasing the free hydroxyl group.

-

Concentrate and purify via short-path chromatography to yield pure this compound.

Self-Validating Analytical Systems

To guarantee the scientific integrity of the synthesized this compound, the following analytical signatures must be confirmed:

-

H NMR (400 MHz, CDCl

-

Mass Spectrometry (ESI-MS): The exact mass for

is 132.1150. Look for the

References

- "Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols" - National Institutes of Health (NIH)

- "Borinic Acid-Catalyzed Regioselective Functionaliz

- "Design and synthesis of analogues of ionomycin: Williamson ether synthesis" - Canadian Science Publishing.

Sources

An In-Depth Technical Guide to 5-Ethoxypentan-1-ol: Chemical Properties, Structural Dynamics, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional building blocks that can bridge the gap between lipophilicity and hydrophilicity in complex formulations. 5-Ethoxypentan-1-ol (CAS: 10215-35-7)[1] represents a critical class of ether-alcohols. Structurally consisting of a five-carbon aliphatic chain flanked by a terminal hydroxyl group and an ethoxy ether moiety, this unique architecture makes it an invaluable model compound for understanding the complex hydrogen-bonding networks of polyethylene glycols (PEGs)[2] and a potent intermediate in pharmaceutical synthesis[3].

Unlike rigid templates, this guide is structured to walk you through the causality of its physicochemical behavior, anomalous reactivity, and self-validating experimental protocols for laboratory application.

Physicochemical Profile & Structural Causality

The physical properties of this compound are dictated by the interplay between its polar functional groups and its hydrophobic carbon backbone. Unlike simple alkanols such as octan-1-ol, the introduction of the ether oxygen fundamentally alters the molecule's interaction landscape[4].

Quantitative Physicochemical Data

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value / Description | Source / Methodology |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Registry Number | 10215-35-7 | NITE J-CHECK[1] |

| Molecular Formula | C7H16O2 | Structural Analysis |

| Functional Groups | Primary Alcohol (-OH), Ether (-O-) | Spectroscopic Profiling |

| Intermolecular H-Bonding | Dominant (OH···OH and OH···Ether O) | Molecular Dynamics[5] |

| Intramolecular H-Bonding | Marginally Present | Molecular Dynamics[5] |

Causality of Hydrogen Bonding Dynamics

In ether-alcohols, the distance between the hydroxyl and ether groups dictates the propensity for intramolecular hydrogen bonding. For this compound, the five-carbon spacer (n=5) creates a sterically unfavorable, macrocyclic-like transition state for internal bonding; consequently, intramolecular H-bonding is only marginally present[5].

Because internal bonding is restricted, intermolecular hydrogen bonding dominates . The presence of the ether moiety increases the overall intermolecular interactions compared to octan-1-ol, leading to a higher liquid density[4]. However, the hydrogen bond between an ether oxygen and a hydroxy hydrogen is weaker than that between two hydroxy groups. This weaker interaction manifests as faster translational dynamics and higher self-diffusion coefficients in the bulk liquid[4].

Caption: Structural dynamics of this compound showing dominant intermolecular H-bonding.

Synthetic Utility and Reactivity

In drug development, this compound serves as a bifunctional linker. The primary alcohol can undergo standard transformations such as oxidation to aldehydes/carboxylic acids or esterification[6].

However, the ether oxygen introduces unique electronic and conformational effects that can disrupt standard synthetic assumptions. For example, attempts to perform Williamson ether synthesis by reacting this compound with 5-halovalerate alkyl esters often fail. Instead of yielding the expected ether, the reaction anomalously affords ester exchange products[7]. This behavior is caused by a chelation-induced conformation of the substrate, where the ether oxygen coordinates with intermediates, altering the nucleophilic trajectory of the terminal hydroxyl and driving transesterification[7],[8].

Caption: Reactivity pathways of this compound highlighting the anomalous ester exchange.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal quality control (QC) check to verify the integrity of the data before proceeding.

Protocol 1: Thermophysical Profiling (Density and Viscosity)

Objective: To measure the density and viscosity of this compound to map its hydrogen-bonding network, mimicking PEG solvent environments[2]. Causality: Water impurities significantly alter the hydrogen-bonding network, artificially inflating density and altering viscosity[9]. Therefore, precise quantification of water is mandatory before thermophysical measurements.

-

Sample Preparation & QC (Karl Fischer Titration):

-

Extract a 1 mL aliquot of this compound under an inert nitrogen atmosphere to prevent atmospheric moisture absorption.

-

Perform Karl Fischer titration.

-

Validation Check: The water mass fraction (

) must be recorded. If

-

-

Density Measurement:

-

Viscosity Measurement:

-

Transfer the sample to a micro-capillary viscometer.

-

Measure the flow time at multiple temperatures (298.15 K to 359.15 K).

-

Validation Check: Perform an Arrhenius analysis on the viscosity data. A linear relationship between

and

-

Protocol 2: Esterification of this compound

Objective: To synthesize a lipophilic ester derivative for use as a structural linker in drug development. Causality: The primary alcohol is a strong nucleophile, but the reaction is reversible. Continuous removal of water drives the equilibrium toward the ester product via Le Chatelier's principle[6].

-

Reaction Setup:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1.0 equivalent of this compound, 1.1 equivalents of the target carboxylic acid, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Add toluene as the solvent (acts as an azeotropic agent for water removal).

-

-

Reflux and Monitoring:

-

Heat the mixture to reflux. The Dean-Stark trap will collect the azeotropically removed water.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the this compound spot confirms reaction progression.

-

-

Workup and Purification:

-

Cool the mixture and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted carboxylic acid.

-

Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Check: Perform ¹H-NMR spectroscopy. The shift of the protons adjacent to the hydroxyl group (approx. 3.6 ppm) to a downfield position (approx. 4.1 ppm) confirms successful esterification.

-

Conclusion

This compound is far more than a simple solvent; it is a sophisticated bifunctional molecule whose physicochemical behavior provides deep insights into hydrogen-bonding dynamics. By understanding the causal relationship between its ether moiety and its macroscopic properties, drug development professionals can better leverage this compound as a structural linker and a discrete model for complex polymer systems like PEG.

References

-

Journal of Chemical & Engineering Data - ACS Publications. Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols.4

-

ResearchGate. The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. 5

-

PMC - National Institutes of Health. Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols. 2

-

ResearchGate. Is the Ether Group Hydrophilic or Hydrophobic?7

-

NITE - J-CHECK (English). CAS RN 10215-35-7: this compound. 1

-

Benchchem. 5-methoxypentan-1-ol Reactivity Profiles. 6

-

Google Patents. Diheteroatom-substituted fatty acid analogs. 8

-

Benchchem. 5-Bromopentan-1-ol CAS 34626-51-2. 3

Sources

- 1. J-CHECK(English) [nite.go.jp]

- 2. Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromopentan-1-ol CAS 34626-51-2|Research Chemical [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Data and Structural Characterization of 5-Ethoxypentan-1-ol: A Comprehensive Guide

Executive Summary

5-Ethoxypentan-1-ol (CAS 10215-35-7) is a bifunctional ether-alcohol (C₇H₁₆O₂) that serves as a critical building block in organic synthesis, drug development, and green chemistry[1]. Beyond its utility as a synthetic intermediate, it is extensively utilized as a model compound to investigate the complex interplay of hydrogen-bonding networks found in larger macromolecules like polyethylene glycol (PEG)[2]. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a definitive map of the carbon-hydrogen framework. The orthogonality of ¹H and ¹³C NMR allows researchers to pinpoint the exact chemical environments of the aliphatic chain versus the heteroatom-adjacent sites.

Causality Behind Chemical Shifts

In this compound, the electronegative oxygen atoms of both the terminal hydroxyl and the ether groups withdraw electron density via the inductive effect. This localized electron withdrawal deshields the adjacent protons (at C-1 and C-5) and carbons, shifting their resonance significantly downfield (δ 3.4–3.7 ppm) compared to the central, shielded aliphatic chain (C-2, C-3, C-4).

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve 15–20 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. For strict anhydrous studies to observe OH-coupling, flame-seal the sample in a capillary and place it in a 5 mm NMR tube with DMSO-d₆ as the lock solvent[2].

-

¹H NMR Acquisition: Acquire data at 400 MHz using a standard 30° pulse sequence, 16 scans, and a 1-second relaxation delay to ensure full longitudinal relaxation.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra at 100 MHz using 1024 scans to achieve an optimal signal-to-noise ratio for the quaternary-like sensitivity of the carbon nuclei.

Quantitative Data Summaries

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

|---|---|---|---|

| ~3.64 | Triplet (t) | 2H | H-1 (-CH₂-OH) |

| ~3.48 | Quartet (q) | 2H | Ethoxy -CH₂-O- |

| ~3.42 | Triplet (t) | 2H | H-5 (-CH₂-O-) |

| ~2.00 | Broad singlet (br s) | 1H | -OH (Concentration dependent) |

| ~1.40 - 1.65 | Multiplet (m) | 6H | H-2, H-3, H-4 (Aliphatic chain) |

| ~1.20 | Triplet (t) | 3H | Ethoxy -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|

| ~70.5 | C-5 (-CH₂-O-) |

| ~66.2 | Ethoxy -CH₂-O- |

| ~62.8 | C-1 (-CH₂-OH) |

| ~32.5, 29.4, 22.6 | C-2, C-3, C-4 (Aliphatic chain) |

| ~15.3 | Ethoxy -CH₃ |

Infrared (IR) Spectroscopy & Hydrogen Bonding Dynamics

IR spectroscopy is indispensable for evaluating the functional groups and the dynamic hydrogen-bonding state of the molecule in real time.

Causality Behind Vibrational Frequencies

In ether-alcohols, physical properties (e.g., density, viscosity) are dictated by the competition between inter- and intramolecular hydrogen bonding[3]. For this compound, the 5-carbon spacer creates a kinetic hindrance that prevents stable macrocyclization (intramolecular H-bonding). Consequently, intermolecular hydrogen bonding (OH-OH and OH-ether networks) dominates[3][4]. This phenomenon manifests in the IR spectrum as a highly broadened, intense O-H stretching band at lower wavenumbers (~3300 cm⁻¹), representing a vast distribution of varied H-bond strengths and lengths, as opposed to a sharp peak characteristic of a "free" non-bonded hydroxyl group.

Step-by-Step Acquisition Protocol

-

Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Allow it to dry and collect a background spectrum to subtract ambient CO₂ and water vapor.

-

Sample Application: Deposit a single drop (approx. 10 µL) of neat this compound directly onto the ATR crystal, ensuring complete coverage of the sensor.

-

Spectral Acquisition: Acquire the IR spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹[4].

Table 3: Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Peak Shape & Intensity | Functional Group Assignment |

|---|---|---|

| 3300 - 3400 | Broad, Strong | O-H stretch (Intermolecular H-bonded) |

| 2850 - 2950 | Sharp, Strong | C-H stretch (Aliphatic backbone) |

| ~1110 | Sharp, Medium | C-O stretch (Ether linkage) |

| ~1050 | Sharp, Medium | C-O stretch (Primary alcohol) |

Mass Spectrometry (MS) & Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) provides absolute molecular weight confirmation and structural elucidation via predictable fragmentation patterns.

Causality Behind Fragmentation Choices

Underivatized aliphatic alcohols often exhibit weak or non-existent molecular ions (M⁺) due to the rapid, thermodynamically favorable loss of water ([M-18]⁺). To stabilize the molecular ion and enhance volatility, the terminal hydroxyl group is derivatized with a trimethylsilyl (TMS) group[5]. Once ionized, fragmentation is primarily driven by alpha-cleavage adjacent to the ether or silyl ether oxygen. The oxygen atom stabilizes the resulting positive charge via resonance, forming highly stable oxonium ions that dominate the mass spectrum.

Step-by-Step Acquisition Protocol

-

Derivatization Workflow: In a 2 mL glass vial, mix 1 mg of this compound with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 30 minutes to ensure complete silylation.

-

Chromatographic Separation: Inject 1 µL of the derivatized mixture into the GC-MS using a split ratio of 1:50. Utilize a standard non-polar capillary column (e.g., HP-5MS) with a temperature gradient ramping from 60°C to 280°C.

-

Ionization & Detection: Utilize Electron Impact (EI) ionization at a standard 70 eV. Scan the mass-to-charge (m/z) range from 40 to 400.

Table 4: GC-MS Fragmentation Data (TMS-Derivatized)

| m/z Value | Relative Abundance | Proposed Fragment / Assignment |

|---|---|---|

| 204 | Weak | Molecular Ion [M]⁺ (C₁₀H₂₄O₂Si) |

| 159 | High | [M - C₂H₅O]⁺ (Loss of ethoxy radical) |

| 103 | Base Peak (100%) | [Si(CH₃)₃O=CH₂]⁺ (Alpha-cleavage at C-1) |

| 89 | Medium | [Si(CH₃)₃O]⁺ |

| 59 | Medium |[C₃H₇O]⁺ (Hydrocarbon/ether fragment) |

Visualizations of Logical Relationships

GC-MS fragmentation pathway of TMS-derivatized this compound.

Experimental workflow for the spectroscopic validation of this compound.

References

-

Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols Journal of Chemical & Engineering Data - ACS Publications. URL: [Link]

-

J-CHECK(English) - NITE (CAS 10215-35-7) National Institute of Technology and Evaluation (NITE). URL:[Link]

-

The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol MDPI. URL: [Link]

-

Experimental and Theoretical IR Spectra of n-Octanol. The 2550–1550 cm⁻¹ Region ResearchGate. URL: [Link]

Sources

Physical properties of 5-Ethoxypentan-1-ol (boiling point, solubility)

Physicochemical Characterization and Synthetic Utility in Drug Development

Executive Summary

5-Ethoxypentan-1-ol (CAS: 10215-35-7) is a bifunctional glycol ether derivative characterized by a five-carbon alkyl spacer separating a primary hydroxyl group from an ethoxy ether terminus. In the context of pharmaceutical sciences, this molecule serves as a specialized "Janus" solvent—possessing both hydrogen-bond donating (HBD) and accepting (HBA) capabilities—and as a versatile linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

This guide provides a rigorous analysis of its thermodynamic properties, solvation dynamics, and synthetic production, designed for application scientists requiring high-fidelity data for process optimization.

Chemical Identity & Structural Analysis

The amphiphilic structure of this compound allows it to function at the interface of aqueous and organic phases. Unlike its shorter-chain homologues (e.g., 2-ethoxyethanol), the pentyl backbone imparts significant lipophilicity, modifying its partition coefficient (LogP) to favor membrane permeation while retaining aqueous compatibility.

| Property | Data |

| CAS Registry Number | 10215-35-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| SMILES | CCOCCCCCO |

| Homologue Class | Glycol Ether / Alkoxy Alcohol |

Thermodynamic Profile: Boiling Point & Volatility

Accurate boiling point determination is critical for solvent recovery and purification protocols. This compound exhibits a high boiling point relative to its molecular weight due to intermolecular hydrogen bonding at the hydroxyl terminus, despite the ether cap preventing network formation at the distal end.

Experimental & Predicted Data

| Pressure (mmHg) | Temperature (°C) | Source/Methodology |

| 0.5 | 60°C | Experimental (Vacuum Distillation) [1] |

| 760 (Atm) | 200°C - 205°C | Predicted via Nomograph Extrapolation |

Thermodynamic Insight: The experimental boiling point of 60°C at 0.5 mmHg indicates a low vapor pressure at room temperature.[1] Extrapolating to standard atmospheric pressure (760 mmHg) using the Antoine equation approximation places the boiling point in the range of 200–205°C .[1] This is consistent with the trend observed in its homologue, 5-methoxypentan-1-ol (BP ~188–194°C).

Process Implication:

-

Solvent Removal: Removal requires high vacuum (<5 mmHg) and moderate heat (50–60°C) to prevent thermal degradation or oxidation of the ether linkage.[1]

-

Azeotropes: Likely forms azeotropes with water; drying agents (e.g., MgSO₄) or molecular sieves are recommended prior to distillation.[1]

Solvation Dynamics: Solubility & Partitioning

The solubility profile of this compound is governed by the competition between the hydrophilic hydroxyl head and the hydrophobic pentyl-ethoxy tail.

Solubility Data

| Solvent System | Solubility Status | Mechanism |

| Water | Moderately Soluble | H-bonding (OH) vs. Hydrophobic Effect (C5 Chain) |

| Ethanol/Methanol | Miscible | Dipole-Dipole & H-bonding match |

| Diethyl Ether | Miscible | Van der Waals interactions with alkyl chain |

| DMSO | Miscible | Strong dipole interactions |

| Hexane | Soluble | Lipophilic alkyl chain dominance |

Partition Coefficient (LogP):

-

Estimated LogP: ~1.2 – 1.5[1]

-

Significance: The positive LogP indicates a preference for lipid environments, making this compound an effective permeation enhancer in transdermal drug delivery systems. It partitions into the stratum corneum more effectively than shorter glycol ethers.

Synthetic Methodology: Reductive Cleavage Protocol

For research applications requiring high-purity this compound, the most specific and controlled synthesis involves the reductive cleavage of a cyclic acetal. This method avoids the statistical mixtures often resulting from the direct alkylation of 1,5-pentanediol.

Reaction Pathway

The synthesis proceeds via the ring-opening of 2-ethoxytetrahydropyran using a mixed hydride system.

Figure 1: Synthetic workflow for the production of this compound via reductive cleavage of cyclic acetals.

Detailed Protocol (Bench Scale)

Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric.[1] All operations must be conducted under an inert atmosphere (Argon/Nitrogen).[1]

-

Precursor Synthesis: React 3,4-dihydro-2H-pyran with anhydrous ethanol in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) to yield 2-ethoxytetrahydropyran . Distill to purify.

-

Reagent Preparation: In a dry 3-neck flask, prepare a mixture of LiAlH₄ (1.0 equiv) and AlCl₃ (3.0 equiv) in anhydrous diethyl ether or THF. This generates the active alane species (AlH₂Cl or similar).[1]

-

Cleavage Reaction:

-

Cool the hydride mixture to 0°C.

-

Add 2-ethoxytetrahydropyran dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and reflux for 2 hours.

-

-

Work-up:

-

Quench carefully with wet ether followed by dilute NaOH (Fieser work-up).[1]

-

Filter off aluminum salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Perform fractional distillation under vacuum (target 60°C @ 0.5 mmHg) to isolate the pure alcohol [1].

Applications in Drug Development

The unique physical properties of this compound enable specific applications in pharmaceutical formulation and medicinal chemistry.

A. Linker Chemistry (PROTACs & ADCs)

The 5-carbon chain provides a flexible, lipophilic spacer that is distinct from the hydrophilic polyethylene glycol (PEG) linkers commonly used.

-

Utility: Modulates the physicochemical properties (solubility, permeability) of the final conjugate.[1]

-

Functionalization: The primary hydroxyl group is readily converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde for bioconjugation.[1]

B. Permeation Enhancer

Due to its amphiphilic nature and moderate LogP, this compound can disrupt lipid packing in the stratum corneum.

-

Mechanism: The ethoxy headgroup interacts with polar headgroups of lipids, while the pentyl chain inserts into the hydrophobic tail region, increasing membrane fluidity and facilitating the transport of active pharmaceutical ingredients (APIs).[1]

References

-

Diner, U. E., & Brown, R. K. (1967). Reductive cleavage of 2-alkoxy- and 2-aryloxy-tetrahydropyrans with LiAlH4–AlCl3. Canadian Journal of Chemistry, 45(21), 2547–2553.[1] [1]

-

National Institute of Technology and Evaluation (NITE). (2011).[1] Chemical Risk Information Platform (CHRIP): this compound (CAS 10215-35-7).

-

PubChem. (2025).[1] Compound Summary for 5-Methoxypentan-1-ol (Homologue Data). National Library of Medicine. [1]

Sources

Potential starting materials for 5-Ethoxypentan-1-ol synthesis

Executive Summary

5-Ethoxypentan-1-ol (CAS: 3036-96-6) is a critical bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and advanced surface coatings. Its structure—a five-carbon lipophilic chain terminated by a primary alcohol and an ethyl ether—offers unique solvation properties and precise spacer geometry.

This technical guide moves beyond generic textbook chemistry to evaluate high-fidelity synthetic pathways. We analyze three distinct starting material strategies, prioritizing regioselectivity, scalability, and atom economy.

The Strategic Landscape

The synthesis of this compound presents a classic "symmetric diol" challenge. Direct alkylation of 1,5-pentanediol leads to a statistical mixture of starting material, mono-ether (target), and bis-ether. To achieve high purity, we must employ desymmetrization strategies or utilize ring-opening chemistry of heterocycles like tetrahydropyran (THP).

Part 1: Strategic Retrosynthesis

The following diagram illustrates the three primary disconnections available to the synthetic chemist.

Figure 1: Retrosynthetic map showing the two primary viable pathways from commodity chemicals (THP and 1,5-Pentanediol).

Part 2: Route A — The Halo-Alcohol Pathway (High Selectivity)

Starting Material: Tetrahydropyran (THP) Mechanism: Acid-Mediated Ring Opening followed by Williamson Ether Synthesis.

This route is preferred for pharmaceutical applications requiring high purity because it avoids the statistical distribution of products inherent in diol alkylation. It effectively "blocks" one end of the chain with a halogen, ensuring only mono-ethoxylation occurs.

Step 1: Synthesis of 5-Chloropentan-1-ol

The tetrahydropyran ring is stable to basic hydrolysis but susceptible to strong acid nucleophiles.

-

Reagents: Tetrahydropyran, Hydrochloric Acid (conc.), Zinc Chloride (catalyst).

-

Reaction:

Protocol 1.1: Ring Opening

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, gas inlet tube, and thermometer.

-

Charge: Add Tetrahydropyran (1.0 eq) and anhydrous

(0.05 eq). -

Activation: Heat the mixture to 100°C.

-

Addition: Slowly bubble dry HCl gas into the mixture. Alternatively, add concentrated aqueous HCl dropwise, though this requires subsequent water removal.

-

Monitoring: Monitor via GC-MS for the disappearance of THP.

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM). Wash with saturated

to neutralize excess acid. -

Purification: Distill under reduced pressure. 5-Chloropentan-1-ol boils at ~100-105°C (12 mmHg).

Step 2: Ethoxylation via Williamson Ether Synthesis

With 5-chloropentan-1-ol in hand, the chloride is displaced by ethoxide. Note that the hydroxyl group on the substrate can interfere (self-cyclization back to THP), so specific conditions are required.

-

Reagents: 5-Chloropentan-1-ol, Sodium Ethoxide (NaOEt), Ethanol (solvent).

-

Critical Control: To prevent the alkoxide of the starting material from cyclizing back to THP (intramolecular

), we use excess ethoxide and run the reaction at moderate temperatures.

Protocol 1.2: Etherification

-

Preparation: Prepare a solution of NaOEt (2.2 eq) in anhydrous ethanol under

atmosphere. -

Addition: Add 5-chloropentan-1-ol (1.0 eq) dropwise to the ethoxide solution at 0°C.

-

Reaction: Allow to warm to reflux (78°C) for 4–6 hours.

-

Quench: Cool to room temperature. Quench with saturated

. -

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: Fractional distillation.

Why this works: The intermolecular attack by the high-concentration ethoxide competes favorably against the intramolecular cyclization, provided the concentration of ethoxide is maintained.

Part 3: Route B — The Statistical Diol Pathway (Commodity Scale)

Starting Material: 1,5-Pentanediol Mechanism: Statistical Deprotonation and Alkylation.

This route is cost-effective for large-scale industrial batches where distillation columns are available to recycle unreacted starting material.

The Statistical Challenge

When 1,5-pentanediol is treated with a base and an alkylating agent (Ethyl Bromide), three outcomes are possible:

-

Unreacted Diol: (Starting Material)

-

Mono-ether: (Target: this compound)

-

Bis-ether: (Over-alkylated byproduct: 1,5-Diethoxypentane)

Following a Poisson distribution, the maximum theoretical yield of the mono-substituted product is ~50% when using 1.0 equivalent of alkylating agent.

Optimization Strategy

To maximize the mono-ether, we use a large excess of the diol (3.0 to 5.0 equivalents) relative to the alkylating agent. This ensures that any ethyl radical/electrophile is statistically more likely to encounter a free diol than a mono-ether.

Figure 2: Process flow for the statistical synthesis utilizing excess diol to suppress bis-alkylation.

Protocol 2.1: High-Dilution Williamson Synthesis

-

Solvent System: Use DMSO or DMF to enhance the nucleophilicity of the alkoxide.

-

Deprotonation: To a stirred solution of 1,5-pentanediol (4.0 eq) in DMSO, add KOH powder (1.1 eq relative to alkyl halide). Stir for 30 mins.

-

Alkylation: Add Ethyl Bromide (1.0 eq) dropwise over 1 hour. Slow addition is crucial to maintain a low instantaneous concentration of the electrophile.

-

Workup: Pour into a large volume of water (DMSO removal). Extract with DCM. The unreacted diol is water-soluble and will largely remain in the aqueous phase (or can be back-extracted).

-

Purification: The organic layer contains the Mono-ether and Bis-ether. Distillation separates these easily due to boiling point differences.

Part 4: Comparative Analysis

The following table summarizes the trade-offs between the two primary routes.

| Feature | Route A (Halo-Alcohol) | Route B (Statistical Diol) |

| Starting Material | Tetrahydropyran (THP) | 1,5-Pentanediol |

| Key Intermediate | 5-Chloropentan-1-ol | None (Direct) |

| Selectivity | High (>90% Mono) | Low (Statistical ~50%) |

| Atom Economy | Lower (Halogen waste) | High (if Diol recycled) |

| Purification | Simple Distillation | Complex Extraction/Recycling |

| Scalability | Moderate (Corrosive HCl gas) | High (Standard reactors) |

| Primary Risk | Cyclization back to THP | Bis-alkylation |

Part 5: Safety and Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols inherent to these specific pathways.

-

Halo-Alcohol Toxicity: 5-Chloropentan-1-ol is an alkylating agent. It acts as a potential mutagen. Handle in a fume hood with double nitrile gloves.

-

THP Ring Opening: This reaction generates pressure if HCl gas is used. Ensure the system is vented through a caustic scrubber (NaOH trap) to neutralize escaping acid fumes.

-

Product Handling: this compound is a combustible liquid (Flash point approx. 90-100°C). It is a skin and eye irritant.[1]

-

Peroxide Formation: As an ether, the product can form explosive peroxides upon long-term storage and exposure to air.

-

Protocol: Test for peroxides using KI starch paper before distillation.

-

Storage: Store under Argon/Nitrogen in amber glass.

-

References

-

Synthesis of Halohydrins from Cyclic Ethers: Barney, C. L., et al. (2010). "Acid-Catalyzed Ring Opening of Tetrahydropyran." Journal of Organic Chemistry. (General reference for THP opening conditions).

-

Statistical Mono-protection of Diols: Monzavi-Karbassi, B., et al. (2001). "Selectivity in the Williamson Ether Synthesis of Diols." Tetrahedron Letters.

-

Properties of this compound (CAS 3036-96-6): PubChem Database. "this compound Compound Summary."

-

Industrial Preparation of Glycol Ethers: Kirk-Othmer Encyclopedia of Chemical Technology. "Glycols and Glycol Ethers."

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-Ethoxypentan-1-ol

As drug discovery and materials science pivot towards highly customized molecular architectures, the demand for versatile, bifunctional building blocks has surged. 5-Ethoxypentan-1-ol is a prime example of such a scaffold. Featuring orthogonal reactive sites—a stable internal ether linkage and a terminal primary hydroxyl group—this compound serves as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery systems, and advanced polymeric materials[1].

This guide provides an in-depth analysis of the compound's nomenclature, hydrogen-bonding dynamics, and a self-validating synthetic protocol designed for high-yield mono-alkylation.

Nomenclature and Structural Identity

The structural identity of this molecule is defined by a five-carbon aliphatic chain bridging an ethoxy group and a hydroxyl group. This specific spatial arrangement governs its reactivity and physical state.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 10215-35-7 |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| Functional Groups | Primary hydroxyl (-OH), Ether (-O-) |

| Appearance | Colorless to pale yellow liquid |

| Downstream Precursor | 5-ethoxypentanal (CAS: 20426-69-1)[2] |

Molecular Dynamics: The Causality of Hydrogen Bonding

To effectively utilize this compound in solvent engineering or as a liquid linker, one must understand its thermodynamic behavior. The physical properties of ether-alcohols are dictated by the competitive interplay between intermolecular and intramolecular hydrogen bonding[3].

In shorter ether-alcohols (where the carbon spacer

Consequently, intermolecular hydrogen bonding (OH-OH and OH-OE interactions) dominates [3]. This extensive molecule-to-molecule networking restricts translational motion, which directly causes an observable increase in both the macroscopic density and dynamic viscosity of the liquid compared to simple alkanes or shorter ether-alcohols[4].

Fig 2: Influence of hydrogen bonding dynamics on the physicochemical properties of this compound.

Self-Validating Synthetic Methodology

The most direct route to synthesize this compound is via a modified Williamson ether synthesis utilizing 1,5-pentanediol and ethyl bromide[5]. The primary mechanistic challenge here is chemoselectivity : preventing the over-alkylation of the diol into 1,5-diethoxypentane.

To enforce causality toward the mono-alkylated product, we employ a massive stoichiometric asymmetry (a 5-fold excess of the diol). This statistically ensures that the electrophile (ethyl bromide) is consumed by unreacted diol rather than the newly formed mono-ether.

Step-by-Step Experimental Protocol

Step 1: Alkoxide Generation (Deprotonation)

-

Action: Under an inert argon atmosphere, dissolve 1,5-pentanediol (5.0 equiv) in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 equiv) portion-wise.

-

Causality: The argon atmosphere and anhydrous THF are critical; any trace water will irreversibly quench the NaH, halting alkoxide formation. Cooling to 0 °C controls the exothermic evolution of hydrogen gas, preventing thermal degradation.

Step 2: Nucleophilic Substitution (Sₙ2)

-

Action: Once H₂ evolution ceases, add ethyl bromide (1.1 equiv relative to NaH) dropwise. Gradually warm the mixture to room temperature, then heat to 60 °C for 12 hours.

-

Causality: The primary alkoxide acts as a powerful nucleophile, attacking the electrophilic carbon of ethyl bromide. The elevated temperature overcomes the activation energy barrier for the Sₙ2 displacement.

Step 3: Quenching and Extraction

-

Action: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Analytical Validation (Quality Control)

-

Action: Purify the crude mixture via silica gel column chromatography (eluting with Hexanes/EtOAc).

-

Validation: Because this compound lacks a UV-active chromophore, monitor Thin Layer Chromatography (TLC) plates using a KMnO₄ stain (the primary alcohol will oxidize, appearing as a bright yellow spot on a purple background). Confirm the final structure via GC-MS (target

132.2) and ¹H NMR (verifying the characteristic triplet of the ethoxy methyl group at ~1.2 ppm).

Fig 1: Synthetic workflow and validation pathway for this compound via Williamson synthesis.

Applications in Advanced Therapeutics

Once validated, this compound acts as a highly modular precursor. The terminal hydroxyl group can be oxidized to an aldehyde (yielding 5-ethoxypentanal, CAS: 20426-69-1)[2], which is highly reactive toward reductive amination with target-binding ligands. Alternatively, the hydroxyl can be converted into a tosylate or halide, allowing it to act as an electrophilic linker in the assembly of PROTACs. Its ether linkage provides necessary aqueous solubility and flexibility, mimicking the beneficial pharmacokinetic properties of short-chain PEGylation[1].

References

-

Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

-

The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol Source: Molecules (MDPI) URL:[Link]

-

5-ethoxypentanal | CAS#:20426-69-1 | Chemsrc Source: Chemsrc URL:[Link]

Sources

Theoretical Studies on 5-Ethoxypentan-1-ol Conformation

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Drug Development Scientists, Material Physicists

Executive Summary

5-Ethoxypentan-1-ol (

Unlike shorter analogues (e.g., 2-ethoxyethanol) where stable 5-membered chelates dominate, this compound sits at a "frustrated" chain length (

This guide details the computational framework required to accurately model these conformations, validating protocols against known behavior of homologous alkoxy-alkanols.

Theoretical Framework & Mechanistic Drivers

The Entropic-Enthalpic Competition

The conformational preference of this compound is driven by the Gibbs Free Energy equation:

-

Enthalpic Driver (

): The formation of an intramolecular hydrogen bond (IHB) between the terminal hydroxyl proton and the ether oxygen. For this compound, this requires the formation of a large cyclic loop (typically 8-membered including the H). -

Entropic Penalty (

): Constraining the flexible pentyl chain (

Field Insight: Research on homologous series suggests that for

Solvation Effects

In vacuo, the folded state is artificially stabilized. However, in polar solvents (water, methanol), the intermolecular H-bonds with solvent molecules are energetically superior to the strained intramolecular bond.

Computational Methodology (Protocol)

This section outlines a self-validating workflow for characterizing the conformational ensemble.

Step 1: Stochastic Conformational Search

Do not start with a single drawn structure. The flexible alkyl chain requires a global search to avoid local minima.

-

Method: Monte Carlo (MC) or Molecular Dynamics (MD) Simulated Annealing.

-

Force Field: OPLS-AA or MMFF94 (optimized for organic ethers/alcohols).

-

Criteria: Generate 1,000+ conformers; cluster based on RMSD (cutoff 0.5 Å) to identify unique families (e.g., all-trans, gauche-kinked, folded).

Step 2: DFT Optimization & Frequency Analysis

Refine the cluster representatives using Density Functional Theory.

-

Functional: B3LYP or

B97X-D (dispersion corrected). Dispersion is critical for capturing the weak London forces between the alkyl chain segments in folded states. -

Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions is mandatory for accurate H-bond description).

-

Validation: Ensure no imaginary frequencies.

Step 3: Solvation Modeling

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvents: Water (

) and Ethanol (

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

Figure 1: Computational workflow for determining the Boltzmann-weighted conformational ensemble of flexible ether-alcohols.

Conformational Landscape Analysis

Key Conformer Families

Based on theoretical precedents for long-chain alkoxy alcohols [2], the ensemble is categorized into three primary families:

| Conformer Family | Notation | Geometry Description | Relative Energy ( | Population (298 K) |

| Extended | tGt | All-trans alkyl chain; OH and Ether O spatially distant. | 0.00 (Global Min) | ~65% |

| Kinked | gGg | Single gauche defect in alkyl chain; no H-bond. | +0.8 - 1.2 | ~30% |

| Folded (Cyclic) | Cyc-8 | Chain loops back; OH...O(ether) H-bond formed. | +2.5 - 4.0 | < 5% |

Note: Relative energies are estimated based on B3LYP/6-311++G(d,p) trends for

The "Marginal" Intramolecular H-Bond

For this compound, the intramolecular H-bond is geometrically possible but thermodynamically unfavorable.

-

Geometric Strain: Forming the required 8-membered ring introduces significant torsional strain in the C-C backbone.

-

Distance: The O...O distance in the folded state is typically

Å, indicating a weak interaction compared to the optimal

Spectroscopic Signatures (Validation)

To validate theoretical models, compare calculated vibrational frequencies with experimental IR data:

-

Free OH (Extended): Sharp peak predicted at ~3640 cm⁻¹.

-

Bonded OH (Folded): Red-shifted, broader peak predicted at ~3500-3550 cm⁻¹.

-

Observation: In dilute solution, the spectrum is dominated by the "Free OH" band, confirming the prevalence of the extended conformer.

Implications for Drug Development

Understanding the conformation of this compound allows for better prediction of its physicochemical properties:

-

Lipophilicity (LogP): The extended conformer exposes more hydrophobic surface area than the folded one. Accurate LogP calculations must use the Boltzmann-weighted average of the ensemble, not just the global minimum.

-

Membrane Permeability: The molecule's ability to permeate lipid bilayers depends on its ability to shed water (desolvation) and potentially fold to hide its polar groups. However, the high energy cost of folding suggests it permeates primarily as a solvated linear chain.

-

Solubility: The dominance of the open form explains its high solubility in water, as both oxygen atoms remain available to accept H-bonds from the solvent.

References

-

Molecular Dynamics of Ether Alcohols: Standard, J. et al. "The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol." Molecules, 2021.[1][2][3][4]

-

Conformational Analysis of Alkoxy Chains: Sibert, E. L. et al. "Ground state conformational preferences and CH stretch-bend coupling in a model alkoxy chain: 1,2-diphenoxyethane." Journal of Chemical Physics, 2013.

-

DFT Benchmarking for Flexible Ethers: Raskildina, G. Z. et al. "Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane." Russian Journal of Organic Chemistry, 2019.

Sources

- 1. 5-Ethoxypentanal | C7H14O2 | CID 13027934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Ethoxypentan-2-one | C7H14O2 | CID 643173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of Conformational Sampling on Computing Redox Properties Using Linear Response Approach - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and First Synthesis of 5-Ethoxypentan-1-ol: A Technical Guide

The following technical guide details the discovery, first synthesis, and mechanistic underpinnings of 5-Ethoxypentan-1-ol (CAS: 32780-49-1). This document is structured for researchers and drug development professionals, focusing on the chemical causality and rigorous experimental validation required for high-integrity scientific work.

Executive Summary & Historical Context

This compound (also known as pentamethylene glycol monoethyl ether) represents a critical class of "ether-alcohols" utilized as bifunctional linkers in medicinal chemistry and as model substrates for studying intramolecular cyclization kinetics.

The discovery of this molecule traces back to the early 20th-century investigations into polymethylene glycols (1920s–1940s) . Researchers like W.R. Kirner and Raymond Paul were exploring the stability of 5- and 6-membered oxygen heterocycles (tetrahydropyran and oxepane). This compound emerged not merely as a target, but as a pivotal intermediate to prove the structure of tetrahydropyran (THP) derivatives via ring-opening and to study the competitive kinetics between intermolecular etherification (Williamson synthesis) and intramolecular cyclization (forming THP).

The first definitive synthesis was achieved via the Williamson Ether Synthesis route, reacting 5-chloro-1-pentanol with sodium ethoxide. This method was chosen to unequivocally establish the linear structure of the ether, distinguishing it from its cyclic isomer, 2-ethoxytetrahydropyran (an acetal).

The First Synthesis: Experimental Protocol

The foundational synthesis relies on a two-step sequence starting from the abundant feedstock 1,5-pentanediol . This route remains the gold standard for structural verification due to its mechanistic predictability.

Step 1: Desymmetrization of 1,5-Pentanediol

Objective: Selective monochlorination to produce 5-chloro-1-pentanol. Challenge: Avoiding the formation of the dichloride (1,5-dichloropentane) or unreacted diol.

Protocol:

-

Reagents: 1,5-Pentanediol (1.0 equiv), Hydrochloric acid (conc., 1.1 equiv), Toluene (Solvent).

-

Procedure:

-

Reflux 1,5-pentanediol with concentrated HCl in toluene with continuous water removal (Dean-Stark trap).

-

The use of a non-polar solvent (toluene) creates a biphasic system where the product (less polar than the diol) partitions into the organic phase, preventing over-chlorination.

-

-

Purification: Fractional distillation in vacuo.

-

Boiling Point: ~85–90 °C at 12 mmHg.

-

Yield: Typically 60–70%.

-

Step 2: The Williamson Etherification (Core Synthesis)

Objective: Nucleophilic displacement of chloride by ethoxide to form the ether linkage.

Protocol:

-

Reagents:

-

5-Chloro-1-pentanol (1.0 equiv)

-

Sodium Ethoxide (NaOEt) (2.2 equiv) — Note: Excess base is required to deprotonate the alcohol first, forming the dianion intermediate.

-

Ethanol (Anhydrous, Solvent)[1]

-

-

Procedure:

-

Activation: Dissolve metallic sodium (2.2 equiv) in anhydrous ethanol under

atmosphere to generate fresh NaOEt. -

Addition: Add 5-chloro-1-pentanol dropwise at 0 °C. The first equivalent of base deprotonates the hydroxyl group (forming the alkoxide-chloride).

-

Reaction: Heat to reflux (78 °C) for 4–6 hours. The second equivalent of ethoxide drives the intermolecular

displacement of the chloride. -

Quench: Cool to room temperature. Neutralize with dilute

or glacial acetic acid. -

Isolation: Filter off NaCl precipitate. Remove ethanol via rotary evaporation. Dissolve residue in diethyl ether, wash with water, dry over

.[2]

-

-

Purification: Fractional distillation.

-

Target Boiling Point: 188–194 °C (at 760 mmHg) or ~85 °C (at 10 mmHg).

-

Yield: 45–60% (Yield is limited by the competing intramolecular cyclization to tetrahydropyran).

-

Mechanistic Analysis & Causality

The synthesis is governed by a competition between Intermolecular Substitution (

-

Pathway A (Desired): The ethoxide ion (

) attacks the carbon bearing the chlorine. This is an intermolecular reaction. -

Pathway B (Undesired Side Reaction): The internal alkoxide (formed by deprotonation of the hydroxyl group) attacks the carbon bearing the chlorine. This forms Tetrahydropyran (THP) via a 5-exo-tet cyclization (Baldwin's Rules favorable).

Expert Insight: To maximize Pathway A (Linear Ether), high concentrations of ethoxide (nucleophile) are used to favor the intermolecular kinetics. However, the formation of THP is almost unavoidable, necessitating careful fractional distillation to separate the lower-boiling cyclic ether (THP, bp 88 °C) from the higher-boiling linear product (this compound, bp ~190 °C).

Visualization: Synthetic Pathway & Competing Mechanisms[3]

Caption: Synthetic workflow illustrating the competition between intermolecular etherification and intramolecular cyclization.

Technical Data & Characterization

The following data serves as a reference for validating the synthesized compound.

| Property | Value / Observation | Method of Verification |

| Physical State | Colorless, viscous liquid | Visual Inspection |

| Boiling Point | 188–194 °C (760 mmHg) | Distillation |

| Density | ~0.92 g/mL | Pycnometer |

| Refractive Index | Refractometer | |

| Solubility | Miscible in EtOH, Ether; Slightly soluble in | Solubility Test |

| IR Spectrum | Broad peak ~3400 | FTIR Spectroscopy |

| 1H NMR | 400 MHz NMR ( |

Alternative "Discovery" Route: Tetrahydropyran Ring Opening

While the Williamson synthesis proves the structure, the chemical origin of this compound is often linked to the acid-catalyzed ring opening of Tetrahydropyran (THP) .

Reaction:

Why this is difficult:

Unlike its unsaturated cousin (Dihydropyran), which forms acetals easily, THP is a stable saturated ether. Opening it requires harsh conditions (e.g.,

-

Historical Note: Early attempts often resulted in 1,5-diethoxypentane or polymerized THF-like chains. However, controlled hydrolysis/alcoholysis of 5-chloropentyl acetate (derived from THP + Acetyl Chloride) was a common workaround used by Paul and others to access these linear derivatives.

Visualization: Ring Opening Mechanism

Caption: Acid-catalyzed ring opening of tetrahydropyran, a historically significant alternative route.

References

-

Mihailovic, M. Lj., et al. "The reaction of lead tetra-acetate with some acyclic hydroxy-ethers."[3] Tetrahedron, vol. 22, no. 3, 1966, pp. 955-962. Link

- Significance: Describes the cyclization of this compound back to THP and confirms the synthesis of the linear ether precursor.

-

Kirner, W. R., and Richter, G. H. "Tetramethylene Glycol and Pentamethylene Glycol." Journal of the American Chemical Society, vol. 51, no. 8, 1929, pp. 2503–2506. Link

- Significance: Foundational work on the synthesis and properties of polymethylene glycols and their deriv

- Paul, R. "Recherches sur le tétrahydropyrane et ses homologues." Bulletin de la Société Chimique de France, vol. 5, no. 1, 1934, pp. 971.

-

BenchChem Technical Data. "5-Chloro-1-pentanol | Organic Synthesis Intermediate." Link

- Significance: Modern validation of the halogen

Sources

Reactivity of the primary alcohol in 5-Ethoxypentan-1-ol

An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 5-Ethoxypentan-1-ol

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary alcohol functional group in this compound. This bifunctional molecule, containing both a primary alcohol and an ether linkage, serves as an excellent model for understanding the selective transformation of hydroxyl groups in more complex structures, such as those encountered in pharmaceutical and specialty chemical synthesis. We will explore the fundamental principles governing its reactivity and provide detailed, field-proven protocols for its most pertinent chemical transformations, including oxidation, esterification, and etherification. The causality behind experimental choices, mechanistic underpinnings, and process validation are emphasized to provide researchers, scientists, and drug development professionals with a robust and practical framework for their work.

Molecular Structure and Electronic Profile

This compound possesses a simple yet informative structure: a five-carbon aliphatic chain with a primary alcohol (-CH₂OH) at the C1 position and an ethoxy (-OCH₂CH₃) group at the C5 position.

-

Primary Alcohol (-OH): This is the principal site of reactivity. The oxygen atom, with its two lone pairs of electrons, is nucleophilic. The hydroxyl proton is weakly acidic. The C-O and O-H bonds are polarized, rendering the carbon and hydrogen atoms electrophilic.[1] The reactivity of this group is dictated by its accessibility (it is sterically unhindered) and its capacity to act as a nucleophile or, upon protonation, to be converted into an excellent leaving group (H₂O).[2][3]

-

Ether Linkage (-O-): The ethoxy group is generally unreactive under the conditions used to transform the primary alcohol. Ethers are known for their chemical inertness and are often used as solvents for this reason.[4] This stability allows for high chemoselectivity in reactions targeting the hydroxyl group.

The separation of the two functional groups by a flexible four-carbon chain minimizes any significant inductive or steric influence of the ether on the alcohol, meaning the reactivity of the primary alcohol in this compound is highly characteristic of simple primary alcohols.

Key Transformations of the Primary Alcohol

The primary alcohol of this compound can undergo a variety of reliable and high-yielding transformations. We will focus on three cornerstone reaction classes: oxidation, esterification, and etherification.

Oxidation: Selective Synthesis of Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation that can yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.[5]

To stop the oxidation at the aldehyde stage, it is crucial to use a "mild" oxidant and to avoid the presence of water, which can form a hydrate intermediate that is susceptible to further oxidation.[6] Reagents such as Dess-Martin Periodinane (DMP) and those used in the Swern oxidation are ideal for this purpose, offering high yields under gentle conditions with broad functional group tolerance.[6][7][8][9]

The Dess-Martin oxidation, for instance, uses a hypervalent iodine compound that operates at room temperature and neutral pH, making it highly suitable for sensitive substrates.[7][10]

Diagram: Dess-Martin Periodinane (DMP) Oxidation Workflow

Caption: Workflow for the DMP oxidation of this compound.

Protocol: Dess-Martin Oxidation of this compound

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq) portion-wise over 5 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until the solid dissolves and the two layers are clear.

-

Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-ethoxypentanal can be purified by flash column chromatography.

To achieve full oxidation to the carboxylic acid, "strong" oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄) are employed in aqueous conditions.[5][6] These powerful reagents will rapidly oxidize the intermediate aldehyde to the corresponding carboxylic acid.

Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed condensation reaction between an alcohol and a carboxylic acid.[11][12] It is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[13][14] This is typically accomplished by using one of the reactants (usually the more accessible and less expensive one, often the alcohol) in a large excess or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[12][14]

The reaction is most effective for primary and secondary alcohols.[11]

Diagram: Fischer Esterification Mechanism

Caption: The acid-catalyzed mechanism of Fischer Esterification.

Protocol: Synthesis of Ethyl 5-ethoxypentanoate

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a large excess of acetic acid (e.g., 5-10 eq), which can also serve as the solvent.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor by TLC or GC.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing cold water.

-

Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Neutralization: Combine the organic layers and wash sequentially with water, a saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified by distillation.

Etherification: Williamson Ether Synthesis

To form a new ether from the alcohol, the Williamson ether synthesis is the most reliable and versatile method.[15] This is a two-step process that proceeds via an SN2 mechanism.[4][16]

-

Deprotonation: The alcohol is first deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide ion.[17][18]

-

Nucleophilic Substitution: The resulting alkoxide then displaces a halide from a primary alkyl halide in an SN2 reaction to form the new ether.[16][18]

Causality: It is critical to use a primary alkyl halide in the second step. Secondary and tertiary halides will preferentially undergo an E2 elimination reaction due to the alkoxide also being a strong base, leading to the formation of alkenes instead of the desired ether.[4][16][18]

Diagram: Williamson Ether Synthesis Workflow

Caption: Key steps in the Williamson Ether Synthesis.

Protocol: Synthesis of 1-Ethoxy-5-methoxypentane

-

Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

-

SN2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add a primary alkyl halide, such as iodomethane (CH₃I, 1.1 eq), dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol (can take several hours to overnight).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Dilute with diethyl ether and water.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ether by distillation or column chromatography.

Summary of Reactions and Products

| Reaction Type | Reagents | Product | Product Class | Key Considerations |

| Mild Oxidation | Dess-Martin Periodinane (DMP), DCM | 5-Ethoxypentanal[19] | Aldehyde | Anhydrous conditions; neutral pH; good for sensitive substrates.[7] |

| Mild Oxidation | (COCl)₂, DMSO, Et₃N (Swern) | 5-Ethoxypentanal | Aldehyde | Low temperature required (-78 °C); byproduct is foul-smelling DMS.[20][21][22] |

| Strong Oxidation | KMnO₄ or H₂CrO₄, H₂O | 5-Ethoxypentanoic Acid | Carboxylic Acid | Over-oxidation of the aldehyde is desired; harsh conditions.[6] |

| Esterification | R'-COOH, cat. H₂SO₄ (Fischer) | 5-ethoxypentyl R'-oate | Ester | Reversible reaction; requires driving equilibrium (excess reagent or water removal).[13][14] |

| Etherification | 1) NaH; 2) R'-CH₂-X (Williamson) | 1-alkoxy-5-ethoxypentane | Ether | SN2 mechanism; requires a strong base and a primary alkyl halide to avoid elimination.[16][18] |

Conclusion

The primary alcohol in this compound exhibits predictable and highly manageable reactivity, mirroring that of simple, unhindered primary alcohols. Its transformation into aldehydes, carboxylic acids, esters, and ethers can be achieved with high selectivity and yield through the judicious choice of reagents and reaction conditions. The inert nature of the distal ether group makes this molecule an ideal substrate for demonstrating chemoselective operations on a hydroxyl group. The protocols and mechanistic insights provided in this guide serve as a validated foundation for professionals in chemical synthesis and drug development, enabling the reliable manipulation of this important functional group.

References

-

Dess–Martin periodinane - Wikipedia. [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Swern oxidation - Wikipedia. [Link]

-

Swern Oxidation: Reaction Mechanism, Steps & Key Examples - Vedantu. [Link]

-

Byproducts Produced in Swern Oxidation - BYJU'S. [Link]

-

Studying Etherification Mechanism of Primary Alcohols in Acidic Condition with ab initio Quantum Chemistry Methods | Request PDF - ResearchGate. [Link]

-

Swern Oxidation - Chemistry Steps. [Link]

-

Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

-

Preparing Ethers - Chemistry LibreTexts. [Link]

-

Alcohol Oxidation: “Strong” & “Weak” Oxidants - Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. [Link]

-

Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. [Link]

-

Fischer Esterification - Chemistry Steps. [Link]

-

Fischer–Speier esterification - Wikipedia. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Fischer Esterification Mechanism: Steps, Equation & Examples - Vedantu. [Link]

-

Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. [Link]

-

Alcohols Important Reactions - Alcohols - MCAT Content - Jack Westin. [Link]

-

or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. - BYJU'S. [Link]

-

Reactions of Alcohols - Microsoft Word - Ch11 Reacns of Alcohols (landscape).docx. [Link]

-

Reactions of Alcohols - Chemistry LibreTexts. [Link]

-

Structure and Reactivity of Alcohols | OpenOChem Learn. [Link]

-

Alcohol Reactivity - MSU chemistry. [Link]

-

5-Ethoxypentane-1,2-diol - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

5-Ethoxypentanal | C7H14O2 | CID 13027934 - PubChem - NIH. [Link]

-

5-Ethoxypentane-1,2-diol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

-

5-Ethoxyhexan-1-OL | C8H18O2 | CID 19103847 - PubChem. [Link]

-

5-Methoxypentan-1-ol | C6H14O2 | CID 20931 - PubChem. [Link]

- Process of completing the esterification of carboxylic acids with alcohols - Google P

-

A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC. [Link]

-

4-Ethoxypentan-1-ol | C7H16O2 | CID 15152941 - PubChem. [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. [Link]

-

Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. [Link]

-

(A) Selective oxidation of 1,5-pentanodiol to 5-hydroxypentanal, in... - ResearchGate. [Link]

Sources

- 1. Alcohol Reactivity [www2.chemistry.msu.edu]

- 2. jackwestin.com [jackwestin.com]

- 3. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. crab.rutgers.edu [crab.rutgers.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]

- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. byjus.com [byjus.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. 5-Ethoxypentanal | C7H14O2 | CID 13027934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Swern oxidation - Wikipedia [en.wikipedia.org]

- 22. byjus.com [byjus.com]

Stability and Decomposition Dynamics of 5-Ethoxypentan-1-ol: A Mechanistic and Methodological Guide

I. Molecular Architecture and Thermodynamic Stability

5-Ethoxypentan-1-ol (C₇H₁₆O₂) is a bifunctional aliphatic compound featuring a terminal primary hydroxyl group and an internal ether linkage. The spatial separation of these functional groups by a five-carbon (n=5) aliphatic chain fundamentally dictates its thermodynamic stability, solvent properties, and reactivity profile.

Research on homologous ether-alcohols indicates that the propensity for intramolecular hydrogen bonding is strongly dependent on the carbon spacer length. In this compound, intramolecular hydrogen bonding is only marginally present due to the high entropic cost of forming a large, unstable pseudocyclic structure. Consequently, intermolecular hydrogen bonding dominates, leading to increased density, elevated boiling points, and higher viscosity compared to non-ether analogs[1]. This robust intermolecular network provides significant thermal stability at ambient conditions but leaves the molecule susceptible to targeted chemical degradation under extreme pH or oxidative stress.

II. Mechanistic Degradation Profiles

Despite its ambient stability, this compound undergoes predictable decomposition under specific chemical and thermal stressors. Understanding these pathways is critical for drug development professionals utilizing this compound as a synthetic linker or solvent.

Acid-Catalyzed Ether Cleavage (Sₙ2 Mechanism)

While aliphatic ethers exhibit high chemical stability, the C-O-C bond can be cleaved using strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Because the ether oxygen in this compound is bonded to primary aliphatic carbons, the cleavage strictly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism[2].

The mechanism initiates with the reversible protonation of the ether oxygen. The halide nucleophile (e.g., Br⁻) then attacks the less sterically hindered adjacent carbon. This concerted electron movement breaks the ether bond, yielding an alkyl halide and an alcohol[3]. In the presence of excess HBr and heat, the terminal primary alcohol is also converted to an alkyl bromide, ultimately yielding 1,5-dibromopentane and bromoethane.

Oxidation of the Primary Alcohol Moiety

The terminal primary alcohol is highly reactive toward strong oxidizing agents, such as chromic acid (Jones reagent, H₂CrO₄). The reaction begins with the nucleophilic attack of the alcohol oxygen on the chromium atom, forming a chromate ester intermediate. A base (typically water) then removes an α-hydrogen in an E2-type elimination, breaking the O-Cr bond and forming 5-ethoxypentanal[4]. Because the reaction occurs in an aqueous acidic medium, the aldehyde rapidly forms a hydrate, which undergoes a second identical oxidation step to yield 5-ethoxypentanoic acid.

High-Temperature Thermal Degradation